molecular formula C12H11Br B6254685 2-(bromomethyl)-1-methylnaphthalene CAS No. 108238-10-4

2-(bromomethyl)-1-methylnaphthalene

Cat. No.: B6254685
CAS No.: 108238-10-4
M. Wt: 235.1
InChI Key:
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Description

2-(Bromomethyl)-1-methylnaphthalene is an organic compound with the molecular formula C₁₂H₁₁Br. It is a derivative of naphthalene, featuring a bromomethyl group (-CH₂Br) attached to the second carbon atom and a methyl group (-CH₃) attached to the first carbon atom of the naphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Naphthalene Derivatives: One common method involves the halogenation of 1-methylnaphthalene using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired position.

  • Grignard Reaction: Another approach involves the formation of a Grignard reagent from methylmagnesium bromide (CH₃MgBr) followed by its reaction with naphthalene to introduce the bromomethyl group.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors or batch reactors to optimize yield and purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group (-CH₂-), resulting in different structural isomers.

  • Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are commonly used, often under acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are typical reagents for reduction.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound-1,4-dione.

  • Reduction: Reduction can yield 1-methyl-2-methylene-1-naphthalene.

  • Substitution: Substitution reactions can produce 2-(hydroxymethyl)-1-methylnaphthalene or 2-(aminomethyl)-1-methylnaphthalene.

Scientific Research Applications

2-(Bromomethyl)-1-methylnaphthalene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-1-methylnaphthalene exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • 2-(Bromomethyl)-2-methylnaphthalene: This compound differs by the position of the methyl group, which affects its reactivity and properties.

  • 1-(Bromomethyl)-1-methylnaphthalene: Another positional isomer with distinct chemical behavior.

  • 2-(Chloromethyl)-1-methylnaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

Uniqueness: 2-(Bromomethyl)-1-methylnaphthalene is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and potential applications. Its bromomethyl group makes it particularly reactive in nucleophilic substitution reactions, while the methyl group adds steric hindrance that can affect its interactions with biological targets.

Properties

CAS No.

108238-10-4

Molecular Formula

C12H11Br

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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